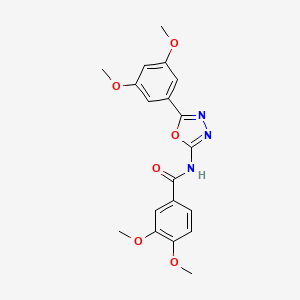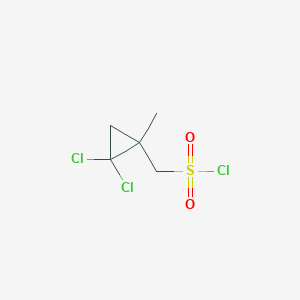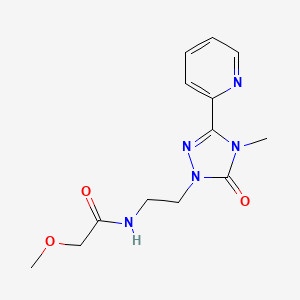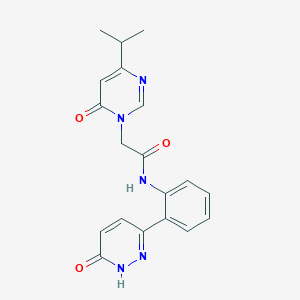
4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The bromo and nitrile groups in “4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile” suggest that it is a brominated and nitrile-substituted pyrrole .
Molecular Structure Analysis
The molecular structure of pyrroles generally consists of a five-membered ring with alternating double and single bonds, giving it aromatic properties . The bromo and nitrile groups in “4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile” would be attached to the carbon atoms in the pyrrole ring .Chemical Reactions Analysis
Pyrroles can undergo a variety of chemical reactions, including electrophilic substitution, due to the electron-rich nature of the pyrrole ring . The presence of the bromo and nitrile groups in “4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile” could potentially influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a bromo group in a compound can increase its density and boiling point compared to the parent compound .Scientific Research Applications
Applications in Insecticidal and Acaricidal Activities
4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile derivatives are designed and synthesized for their potential use as insecticides and acaricides. These compounds, characterized by their unique biological activities, have been evaluated against various pests, including Lepidopteran pests and mites. Some of these derivatives have demonstrated excellent insecticidal and acaricidal activities, surpassing the efficacy of Chlorfenapyr, the only commercialized chemical in this class. For instance, specific compounds like 4-bromo-1-((chloromethoxy)methyl)-2-(4-chloro phenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile and 4-bromo-2-(4-chlorophenyl)-1-((2-fluoroethoxy)-methyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile have shown significant insecticidal activity against Mythimna separata. In contrast, 4-bromo-2-(4-chlorophenyl)-1-((isopropoxymethoxy)methyl)-5-(trifluoro methyl)pyrrole-3-carbonitrile has shown notable acaricidal activity against Tetranychus urticae (Liu et al., 2012).
Antibacterial Activity
4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile derivatives are also utilized in synthesizing cyanopyridine derivatives, which exhibit significant antibacterial properties. For instance, 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile has been employed as a substrate for creating new cyanopyridine derivatives, demonstrating substantial antimicrobial activity against a range of aerobic and anaerobic bacteria. Some derivatives have shown minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL, indicating their potential as potent antibacterial agents (Bogdanowicz et al., 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-1-(trideuteriomethyl)pyrrole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2/c1-9-4-5(7)2-6(9)3-8/h2,4H,1H3/i1D3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLUSUZCSSZHDN-FIBGUPNXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=C(C=C1C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Fluorobenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/no-structure.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione](/img/structure/B2466219.png)
![2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2466220.png)

![2-(2-Chlorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2466223.png)


![N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)acetamide](/img/structure/B2466227.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2466228.png)
![(E)-2-(3-(4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2466229.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2466232.png)
![2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxopyridazin-3-yl]propanamide](/img/structure/B2466236.png)